molecular formula C14H13BrO3S B12516663 2-Bromo-4-methylphenyl 4-methylbenzenesulfonate

2-Bromo-4-methylphenyl 4-methylbenzenesulfonate

Cat. No.: B12516663
M. Wt: 341.22 g/mol
InChI Key: GCPPEOKLRINXIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylphenyl 4-methylbenzenesulfonate typically involves the reaction of 2-bromo-4-methylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylphenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products include 2-substituted-4-methylphenyl 4-methylbenzenesulfonates.

    Oxidation: 2-Bromo-4-methylbenzoic acid.

    Reduction: 2-Bromo-4-methylphenyl sulfonamide.

Scientific Research Applications

2-Bromo-4-methylphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylphenyl 4-methylbenzenesulfonate involves its ability to act as an electrophile due to the presence of the bromine atom and the sulfonate group. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenyl 4-methylbenzenesulfonate
  • 2-Bromo-4-methylphenyl 4-methylbenzenesulfonamide
  • 2-Bromo-4-methylphenyl 4-methylbenzoate

Uniqueness

2-Bromo-4-methylphenyl 4-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and sulfonate groups makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H13BrO3S

Molecular Weight

341.22 g/mol

IUPAC Name

(2-bromo-4-methylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H13BrO3S/c1-10-3-6-12(7-4-10)19(16,17)18-14-8-5-11(2)9-13(14)15/h3-9H,1-2H3

InChI Key

GCPPEOKLRINXIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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